3-(Azepane-1-sulfonyl)-4-chloro-benzoic acid
Description
3-(Azepane-1-sulfonyl)-4-chloro-benzoic acid is a chemical compound with the molecular formula C14H18ClNO4S It is characterized by the presence of an azepane ring, a sulfonyl group, and a chloro-substituted benzoic acid moiety
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c14-11-6-5-10(13(16)17)9-12(11)20(18,19)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTRTBOJIIUKFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepane-1-sulfonyl)-4-chloro-benzoic acid typically involves multi-step reactions. One common method includes the reaction of 4-chlorosulfonyl-benzoic acid with azepane in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using dichloromethane as the solvent, and is cooled with ice to maintain a low temperature . The intermediate product is then treated with lithium hydroxide monohydrate in a mixture of methanol and water to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(Azepane-1-sulfonyl)-4-chloro-benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can modify the sulfonyl group.
Scientific Research Applications
3-(Azepane-1-sulfonyl)-4-chloro-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Azepane-1-sulfonyl)-4-chloro-benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The sulfonyl group may play a role in binding to proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-(Azepane-1-sulfonyl)-benzoic acid: Similar structure but lacks the chloro substituent.
4-(Azepane-1-sulfonyl)-benzoic acid: Similar structure with the sulfonyl group at a different position.
3-(Azepane-1-sulfonyl)-4-methoxy-benzoic acid: Similar structure with a methoxy group instead of a chloro group.
Uniqueness
3-(Azepane-1-sulfonyl)-4-chloro-benzoic acid is unique due to the presence of both the azepane ring and the chloro substituent on the benzoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
3-(Azepane-1-sulfonyl)-4-chloro-benzoic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its ability to interact with biological targets. The presence of the azepane ring contributes to its structural stability, while the chloro substituent on the benzoic acid moiety may influence its reactivity and binding affinity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. In vitro assays have shown that it can inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by inflammation.
- Proteasome Activity Modulation : It has been demonstrated that derivatives of benzoic acid can activate proteasomal pathways, which are crucial for protein degradation and cellular homeostasis. Although specific data on this compound's effect on proteasome activity is limited, related compounds have shown significant interactions with proteolytic enzymes .
The exact mechanism of action for this compound is not fully elucidated. However, it is believed that the sulfonyl group may facilitate binding to specific proteins or enzymes, modulating their activity. This interaction could lead to downstream effects on various biological pathways, including those involved in inflammation and microbial resistance.
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Effects
In a study evaluating various benzoic acid derivatives, this compound was found to significantly reduce inflammatory markers in cell-based assays. The compound's ability to inhibit cyclooxygenase (COX) enzymes was noted, suggesting a mechanism similar to non-steroidal anti-inflammatory drugs (NSAIDs) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Azepane-1-sulfonyl)-4-chloro-benzoic acid, and how can purity be optimized?
- Synthesis :
- Step 1 : Chlorosulfonation of 4-chlorobenzoic acid using chlorosulfonic acid introduces the sulfonyl group. This step requires anhydrous conditions and controlled temperatures (40–60°C) to minimize side reactions .
- Step 2 : Reaction with azepane (hexahydroazepine) in a polar aprotic solvent (e.g., DMF or THF) under nitrogen atmosphere. Catalytic bases like triethylamine enhance nucleophilic substitution efficiency .
- Purification :
- Recrystallization from ethanol/water mixtures (70:30 v/v) removes unreacted precursors. Purity is verified via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase, λ = 254 nm) .
Q. What analytical techniques are critical for characterizing this compound?
- Spectroscopic Methods :
- NMR : H and C NMR in DMSO-d6 confirm structural integrity (e.g., sulfonyl proton at δ 3.1–3.3 ppm, azepane ring protons at δ 1.5–2.0 ppm) .
- LC-MS : Electrospray ionization (ESI) in negative mode detects molecular ion [M-H]⁻ (calc. m/z 306.7) and fragments (e.g., loss of COOH group at m/z 262) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve sulfonamide bond formation?
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃, AlCl₃) to accelerate sulfonamide coupling. FeCl₃ (5 mol%) in DMF at 80°C increases yield by 15–20% compared to uncatalyzed reactions .
- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO). DMSO enhances solubility but may require lower temperatures (60°C) to prevent decomposition .
Q. How can advanced chromatographic methods resolve co-eluting impurities?
- HPLC Optimization : Use gradient elution (5–95% acetonitrile in 20 min) with a phenyl-hexyl column for better separation of sulfonic acid byproducts. Adjust pH to 2.5 (formic acid) to sharpen peaks .
- Preparative HPLC : Collect fractions at retention time 12.3 min (main product) and validate purity via high-resolution MS (HRMS) .
Q. How should researchers address contradictory spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Hypothesis Testing :
- Tautomerism Check : Investigate pH-dependent shifts in D₂O vs. DMSO-d6 to rule out tautomeric equilibria .
- Dynamic Effects : Variable-temperature NMR (25–80°C) identifies conformational exchange broadening (e.g., azepane ring puckering) .
Q. What in vitro assays are suitable for evaluating biological activity?
- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., hCA II) using stopped-flow CO₂ hydration assay (IC₅₀ determination) .
- Cellular Uptake : Radiolabel the compound with C and measure accumulation in HEK293 cells via scintillation counting .
Q. How does the compound’s stability vary under different storage conditions?
- Accelerated Degradation Studies :
- Thermal Stability : Store at 40°C/75% RH for 4 weeks; monitor via HPLC for hydrolysis (free benzoic acid formation) .
- Photostability : Expose to UV light (320–400 nm) for 48 hr; assess sulfonyl bond cleavage via LC-MS .
Q. What strategies enable selective functionalization of the azepane ring?
- Protection/Deprotection :
- Protect the sulfonamide with Boc anhydride, then alkylate the azepane nitrogen with methyl iodide. Deprotect with TFA/CH₂Cl₂ (1:1) .
- Cross-Coupling : Use Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos) to introduce aryl groups at the azepane nitrogen .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
